2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide, also known as Fimepinostat, is a novel histone deacetylase inhibitor (HDACi). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mecanismo De Acción
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide works by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth. This compound also affects other cellular processes, such as the DNA damage response and cell cycle regulation, which contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce changes in gene expression patterns in cancer cells, leading to the inhibition of cell growth and the induction of apoptosis. It also affects the levels of various proteins involved in cellular processes, such as DNA repair and cell cycle regulation. In addition, this compound has been found to have anti-inflammatory effects, which may contribute to its potential use in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide is its ability to inhibit the growth of various types of cancer cells. It also has the potential to enhance the effectiveness of other cancer drugs. However, this compound has limitations in terms of its bioavailability and toxicity. It has been found to have poor solubility in aqueous solutions, which may limit its effectiveness in vivo. In addition, this compound has been found to have toxic effects on normal cells at high concentrations, which may limit its use in clinical settings.
Direcciones Futuras
Future research on 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide should focus on improving its bioavailability and reducing its toxicity. This may involve the development of new formulations or the use of drug delivery systems to improve its pharmacokinetic properties. In addition, further studies are needed to determine the optimal dose and treatment duration for this compound in different types of cancer. Other potential applications of this compound, such as in the treatment of autoimmune diseases, should also be explored.
Métodos De Síntesis
The synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 2-bromo-N-hydroxyethanimidamide in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to enhance the effectiveness of other cancer drugs, such as doxorubicin and cisplatin. In addition, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment.
Propiedades
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4N2O/c10-7-2-1-5(4-8(14)15-16)3-6(7)9(11,12)13/h1-3,16H,4H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKEKRNBDWAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=NO)N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C/C(=N/O)/N)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.